Colorectal Cancer Cytotoxicity vs. Polyphyllin G
In a direct head-to-head comparison of three polyphyllin analogues (PD, PII, PG) within the same study, Polyphyllin II (PII) demonstrated an IC₅₀ of 0.5–1 µM against both DLD-1 colorectal adenocarcinoma and HCT116 colorectal carcinoma cells, whereas Polyphyllin G (PG) required an IC₅₀ reaching 3 µM to achieve comparable viability inhibition [1]. Moreover, both PD and PII, but not PG, produced a sustained antiproliferative response that persisted upon compound withdrawal as assessed by clonogenic assays [1]. Proteomic profiling further revealed that PII differentially regulated key proteins including downregulation of peroxiredoxin-1 and upregulation of elongation factor 2 (EF2), a tumor-associated antigen, effects not reported for PG in the same dataset [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against colorectal cancer cell lines and post-withdrawal clonogenic survival |
|---|---|
| Target Compound Data | PII IC₅₀ = 0.5–1 µM (DLD-1 and HCT116); sustained inhibition upon withdrawal |
| Comparator Or Baseline | Polyphyllin G (PG) IC₅₀ ≈ 3 µM; clonogenic recovery not reported |
| Quantified Difference | PII is approximately 3- to 6-fold more cytotoxic than PG in these cell lines, with qualitatively superior withdrawal response |
| Conditions | DLD-1 and HCT116 cells; MTT viability assay; clonogenic assay; proteomic profiling |
Why This Matters
For procurement decisions targeting colorectal cancer research, PII offers sub-micromolar potency unattainable with PG and provides a superior tool compound for studying sustained antiproliferative mechanisms relevant to chemoimmunotherapy.
- [1] Siripuram R, et al. Disruption of Colorectal Cancer Network by Polyphyllins Reveals Pivotal Entities with Implications for Chemoimmunotherapy. Biomedicines. 2022 Mar;10(3):610. View Source
